Product packaging for 3-(2,5-Dibromophenyl)prop-2-ynoic acid(Cat. No.:)

3-(2,5-Dibromophenyl)prop-2-ynoic acid

Cat. No.: B13214038
M. Wt: 303.93 g/mol
InChI Key: UBCPIUACSKQAMK-UHFFFAOYSA-N
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Description

Contextualization within Arylpropiolic Acid Chemistry

Arylpropiolic acids, a class of organic compounds characterized by an aromatic ring linked to a propiolic acid (prop-2-ynoic acid) backbone, are valuable building blocks in organic synthesis. The propiolic acid unit itself is the simplest acetylenic carboxylic acid. nih.gov Arylpropiolic acids are known to participate in a variety of chemical reactions, including decarboxylative coupling reactions, which are instrumental in forming new carbon-carbon bonds. rsc.org The presence of the carboxylic acid group and the alkyne functionality allows for a diverse range of transformations, making these molecules sought-after precursors for pharmaceuticals, natural products, and organic functional materials. nih.gov

The general reactivity of arylpropiolic acids can be influenced by the substituents on the aromatic ring. In the case of 3-(2,5-Dibromophenyl)prop-2-ynoic acid, the two bromine atoms significantly impact the electronic properties of the phenyl ring, thereby modulating the reactivity of both the alkyne and the carboxylic acid functionalities.

Significance of Dibrominated Phenylacetylenes and Carboxylic Acids in Synthetic and Mechanistic Studies

The presence of two bromine atoms on the phenyl ring of this compound offers multiple strategic advantages in synthetic chemistry. Brominated organic compounds are widely used as precursors in cross-coupling reactions, serving as versatile intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity of the two bromine atoms, potentially influenced by their positions on the aromatic ring, could allow for selective and sequential functionalization.

One of the most powerful tools for the synthesis of substituted alkynes is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org While the direct synthesis of this compound via a Sonogashira coupling of 1,4-dibromobenzene (B42075) with propiolic acid can be challenging, related unsymmetrical diarylalkynes have been synthesized in one-pot procedures involving Sonogashira and decarboxylative coupling reactions with two different aryl bromides and propiolic acid.

The general mechanism for the Sonogashira coupling is well-established and involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgrsc.orgresearchgate.net

Table 1: Key Functional Groups and Their Roles

Functional Group Significance in Synthesis Potential Mechanistic Influence
Aryl Bromide Precursor for cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). nih.govresearchgate.net Influences the rate and selectivity of oxidative addition in palladium-catalyzed reactions. libretexts.org
Alkyne Versatile building block for cycloadditions, hydrogenations, and coupling reactions. researchgate.net Can act as a ligand for transition metals, influencing the catalytic cycle.

| Carboxylic Acid | Can be converted to esters, amides, and other functional groups; can direct reactions to specific sites. researchgate.net | Can participate in decarboxylative coupling reactions. rsc.org |

The presence of two bromine atoms also opens avenues for studying reaction mechanisms. For instance, investigating the relative rates of coupling at the two different bromine positions can provide insights into the electronic and steric effects governing the Sonogashira reaction with polyhalogenated substrates. libretexts.org The regioselectivity of such reactions is often dictated by the electronic nature of the halide's position on the aromatic ring. libretexts.org

Furthermore, dibrominated compounds have found applications in materials science, particularly in the synthesis of conjugated polymers for organic electronics and as flame retardants. acs.orgazom.comyoutube.com The bromine atoms can enhance intersystem crossing, which is beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs).

Research Imperatives and Future Directions for this compound

While direct research on this compound appears limited, its structure suggests several promising avenues for future investigation.

Synthetic Applications: A primary research imperative is the development of efficient and selective synthetic routes to this molecule. Methods such as the carboxylation of the corresponding 2,5-dibromophenylacetylene, which can be formed via a Grignard exchange reaction followed by reaction with carbon dioxide, could be explored. acs.org Once synthesized, this compound could serve as a key intermediate for the synthesis of a variety of complex molecules. Sequential and selective Sonogashira couplings at the two bromine positions could lead to the construction of extended π-conjugated systems with potential applications in materials science.

Table 2: Potential Research Directions

Research Area Focus Potential Impact
Methodology Development Selective mono- and di-functionalization of the dibrominated ring. Access to novel and complex molecular architectures.
Medicinal Chemistry Synthesis of novel heterocyclic compounds and potential drug candidates. openaccessjournals.comnih.govresearchgate.net Discovery of new therapeutic agents.
Materials Science Incorporation into conjugated polymers and organic electronic devices. acs.org Development of new materials with tailored electronic and photophysical properties. mdpi.com

| Mechanistic Studies | Investigation of the regioselectivity in cross-coupling reactions. ru.nlnih.gov | Deeper understanding of reaction mechanisms to enable more precise synthetic control. |

Medicinal Chemistry: Arylpropiolic acid derivatives and brominated aromatic compounds are prevalent motifs in medicinal chemistry. openaccessjournals.comnih.govacs.org The rigid alkyne linker can be used to position pharmacophores in specific orientations for optimal binding to biological targets. The bromine atoms can serve as handles for further chemical modification or can themselves contribute to biological activity through halogen bonding. Future research could involve the synthesis of libraries of compounds derived from this compound for screening against various biological targets.

Materials Science: The development of novel organic materials with tailored electronic and optical properties is a burgeoning field of research. mdpi.com The rigid, linear structure of the phenylacetylene (B144264) unit, combined with the potential for extensive conjugation through sequential cross-coupling reactions, makes this compound an attractive building block for the synthesis of molecular wires, organic semiconductors, and other functional materials. The bromine atoms could also be utilized to tune the material's properties or to facilitate surface attachment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Br2O2 B13214038 3-(2,5-Dibromophenyl)prop-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4Br2O2

Molecular Weight

303.93 g/mol

IUPAC Name

3-(2,5-dibromophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4Br2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,(H,12,13)

InChI Key

UBCPIUACSKQAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C#CC(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 3 2,5 Dibromophenyl Prop 2 Ynoic Acid

Direct Synthesis Pathways

The direct synthesis of 3-(2,5-Dibromophenyl)prop-2-ynoic acid can be achieved through several key methodologies, each starting from different precursors and employing unique catalytic systems.

Alkynylation Reactions for Arylpropiolic Acid Formation

Alkynylation reactions provide a direct route to arylpropiolic acids by forming a carbon-carbon bond between an aryl group and an alkyne moiety. The Sonogashira coupling is a primary example of this transformation. organic-chemistry.orgwikipedia.org This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For the synthesis of this compound, this would involve coupling propiolic acid with a 1,2,5-tri-substituted bromo-iodobenzene or a related dihalobenzene. The reaction has been successfully used for coupling various aryl bromides with propiolic acid to generate the corresponding arylalkyne carboxylic acids. researchgate.net

Another significant method is the carboxylation of arylacetylenic Grignard reagents. acs.orgacs.org This pathway begins with the deprotonation of an arylacetylene, such as 1,4-dibromo-2-ethynylbenzene, using a Grignard reagent like ethylmagnesium bromide. acs.orgacs.org The resulting arylacetylenic Grignard reagent then acts as a nucleophile, reacting with carbon dioxide to form the desired arylpropiolic acid after an acidic workup. acs.orgacs.org

Dehydrohalogenation Routes to the Prop-2-ynoic Acid Moiety

The formation of the alkyne's triple bond can be accomplished through double dehydrohalogenation of a suitable precursor. youtube.com This process involves two successive E2 elimination reactions, removing two equivalents of a hydrogen halide from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). jove.comjove.comlibretexts.org A strong base, such as sodium amide (NaNH2) in liquid ammonia, is typically required to facilitate the elimination, especially for the second step involving the less reactive vinylic halide intermediate. jove.comchemistrysteps.com

For the specific synthesis of this compound, a plausible route would start with 3-(2,5-Dibromophenyl)propanoic acid. This precursor would first be halogenated, for instance, using bromine, to create a vicinal dibromide like 3-(2,5-dibromophenyl)-2,3-dibromopropanoic acid. Subsequent treatment with a strong base would then induce double dehydrohalogenation to yield the target prop-2-ynoic acid. acs.orgacs.org

Palladium-Catalyzed Decarboxylative Coupling Reactions with Halogenated Aryl Precursors

Palladium-catalyzed decarboxylative coupling offers an alternative strategy for synthesizing internal alkynes. organic-chemistry.org In this approach, an alkynyl carboxylic acid can be coupled with an aryl halide, resulting in the expulsion of carbon dioxide. organic-chemistry.org This method can be highly effective for creating unsymmetrical diarylacetylenes. For instance, a one-pot, three-component synthesis can be designed where an initial Sonogashira coupling of an aryl bromide with propiolic acid is followed by a subsequent decarboxylative coupling with a second, different aryl bromide. researchgate.net This modular process allows for the construction of a wide range of diarylacetylenes from readily available aryl bromides. researchgate.net

Wittig-Type Approaches to Substituted Prop-2-ynoic Acids

While the Wittig reaction is a cornerstone of alkene synthesis, its direct application for the formation of alkynes is not a standard method. However, related strategies can be employed to generate a terminal alkyne, which can then be carboxylated. The Corey-Fuchs reaction, a two-step process, transforms an aldehyde into a terminal alkyne. This involves reacting the aldehyde (e.g., 2,5-dibromobenzaldehyde) with tetrabromomethane and triphenylphosphine (B44618) to form a dibromo-alkene, which is then treated with a strong base like n-butyllithium to yield the terminal alkyne. This alkyne can subsequently be converted to the target carboxylic acid via methods like Grignard carboxylation.

Table 1: Overview of Direct Synthetic Pathways

MethodKey PrecursorsPrimary Reagents/CatalystsDescription
Alkynylation (Sonogashira Coupling)1,4-Dibromo-2-iodobenzene, Propiolic acidPalladium catalyst, Copper(I) co-catalyst, Amine baseDirect coupling of an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond. organic-chemistry.orgwikipedia.org
Alkynylation (Grignard Carboxylation)1,4-Dibromo-2-ethynylbenzeneGrignard reagent (e.g., EtMgBr), Carbon dioxide (CO₂)Formation of an arylacetylenic Grignard reagent followed by reaction with CO₂ to install the carboxylic acid group. acs.orgacs.org
Dehydrohalogenation3-(2,5-Dibromophenyl)-2,3-dibromopropanoic acidStrong base (e.g., NaNH₂)Two consecutive E2 eliminations from a vicinal dihalide to create a triple bond. jove.comlibretexts.org
Decarboxylative CouplingPropiolic acid, 1,4-Dibromo-2-iodobenzenePalladium catalystCoupling of an alkynyl carboxylic acid with an aryl halide, accompanied by the loss of CO₂. researchgate.netorganic-chemistry.org

Functional Group Interconversions and Derivatization

Once synthesized, this compound can undergo further transformations at its carboxylic acid functional group, primarily through esterification and amidation, to produce a range of derivatives.

Esterification and Amidation Strategies

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard protocols. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a classic and effective method. chemguide.co.uk More contemporary and milder methods include using N-bromosuccinimide (NBS) as a catalyst for the direct esterification of aryl carboxylic acids under neat conditions. nih.govresearchgate.net Additionally, microwave-assisted esterification, catalyzed by reagents such as N-fluorobenzenesulfonimide (NFSi), can significantly reduce reaction times and improve energy efficiency. mdpi.com

Amidation: The synthesis of amides from this compound requires the coupling of the carboxylic acid with a primary or secondary amine. Direct amidation is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction typically requires activating the carboxylic acid or using coupling agents. researchgate.net A variety of catalysts, including those based on boron rsc.org and silicon, have been developed to facilitate this transformation under milder conditions. researchgate.net The reaction often involves the in-situ formation of a more reactive species, such as an acyloxyphosphonium salt, which is then readily attacked by the amine nucleophile to form the amide bond. researchgate.net

Table 2: Derivatization of this compound

ReactionReagentsProduct ClassMethodology
EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)EsterFischer Esterification: Reversible reaction driven to completion by removing water or using excess alcohol. chemguide.co.uk
EsterificationAlcohol (R-OH), N-Bromosuccinimide (NBS)EsterNBS-catalyzed direct conversion under mild, metal-free conditions. nih.gov
AmidationAmine (R-NH₂), Coupling agent/catalystAmideCatalytic conversion using various modern reagents to overcome the acid-base reaction and facilitate C-N bond formation. rsc.orgorganic-chemistry.org

Halogenation and Metal-Halogen Exchange Reactions on the Aromatic Ring

The presence of two bromine atoms on the phenyl ring of this compound offers a prime opportunity for modification via metal-halogen exchange reactions. This class of reactions is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Typically, an organolithium reagent, such as n-butyllithium or tert-butyllithium, is employed to selectively replace a bromine atom with a lithium atom. The position of this exchange is often directed by the electronic and steric nature of the substituents on the aromatic ring.

In the case of a related compound, 2,5-dibromobenzoic acid, studies have shown that lithiation occurs selectively at the 2-position, ortho to the carboxylic acid group. This selectivity is attributed to the directing effect of the carboxylate group formed in situ. A similar regioselectivity could be anticipated for this compound, where the carboxylate would direct the metal-halogen exchange to the adjacent bromine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Potential Products from Metal-Halogen Exchange of this compound

ElectrophilePotential Product
Carbon dioxide (CO₂)2-Bromo-5-(carboxyethynyl)phthalic acid
Aldehydes/Ketones (RCHO/RCOR')3-(2-Bromo-5-(hydroxyalkyl)phenyl)prop-2-ynoic acid
Alkyl halides (RX)3-(2-Bromo-5-alkylphenyl)prop-2-ynoic acid
Boronic esters (B(OR)₃)3-(2-Bromo-5-(dihydroxyboranyl)phenyl)prop-2-ynoic acid

Further halogenation of the aromatic ring is also a possibility, though the presence of two deactivating bromine atoms and the propiolic acid side chain would likely require harsh reaction conditions.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions involving the Alkyne Moiety)

The alkyne functionality in this compound is an excellent dienophile and dipolarophile for cycloaddition reactions, providing a route to various heterocyclic and carbocyclic structures. [3+2] cycloadditions, in particular, are a widely used method for the synthesis of five-membered heterocycles.

For instance, the reaction of this compound with azides would lead to the formation of 1,2,3-triazoles. This reaction, often catalyzed by copper(I) or ruthenium(II), is a cornerstone of "click chemistry" due to its high efficiency and selectivity. Similarly, reaction with nitrile oxides would yield isoxazoles, and reaction with diazomethanes could produce pyrazoles. The regioselectivity of these cycloadditions is governed by the electronic properties of both the alkyne and the 1,3-dipole.

Table 2: Potential Heterocyclic Products from [3+2] Cycloaddition Reactions

1,3-DipoleResulting Heterocycle
Azide (B81097) (RN₃)1,2,3-Triazole
Nitrile Oxide (RCNO)Isoxazole
Diazomethane (CH₂N₂)Pyrazole
Azomethine YlidePyrrole

Reactivity with Nucleophilic Species

The electron-withdrawing nature of the carboxylic acid group makes the alkyne in this compound susceptible to nucleophilic attack. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the carbon-carbon triple bond. These reactions can be catalyzed by acids, bases, or transition metals, and the stereochemical outcome (syn or anti-addition) is often dependent on the reaction conditions.

For example, the addition of a primary or secondary amine to the alkyne can lead to the formation of enamines, which are valuable synthetic intermediates. Thiol addition results in the formation of vinyl sulfides. The regioselectivity of these additions is typically governed by the polarization of the alkyne bond, with the nucleophile attacking the β-carbon relative to the carboxylate group.

Mercury(II)-Mediated Cyclization and Lactonization of Ynoic Acids

Mercury(II) salts are known to be effective catalysts for the cyclization of unsaturated carboxylic acids. In the case of this compound, a mercury(II)-mediated reaction could facilitate an intramolecular cyclization to form a lactone. This process would likely involve the initial activation of the alkyne by the mercury(II) salt, followed by the intramolecular attack of the carboxylic acid oxygen atom. The resulting vinylmercury intermediate can then be protonated to yield the corresponding lactone.

The size of the resulting lactone ring would depend on the regioselectivity of the nucleophilic attack. Attack at the α-carbon would lead to a five-membered γ-lactone, while attack at the β-carbon would result in a six-membered δ-lactone. The specific outcome can be influenced by the reaction conditions and the nature of the mercury(II) salt used.

Table 3: Potential Lactone Products from Mercury(II)-Mediated Cyclization

Site of Nucleophilic AttackLactone Ring SizeProduct Type
α-carbon5-memberedγ-Lactone
β-carbon6-memberedδ-Lactone

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the local electronic environment of individual nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

An analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides the initial framework for the structural assignment of 3-(2,5-Dibromophenyl)prop-2-ynoic acid. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the magnetic shielding around each nucleus, which is directly influenced by the surrounding atoms and their electron densities.

For the aromatic region in the ¹H NMR spectrum, a complex splitting pattern is anticipated for the three protons on the dibrominated phenyl ring. The proton at the C6 position, situated between two bromine atoms, would likely appear as a doublet. The protons at the C3 and C4 positions would also exhibit splitting, likely as a doublet and a doublet of doublets, respectively, due to coupling with each other. The carboxylic acid proton is expected to be a broad singlet, typically found at a high chemical shift value.

In the ¹³C NMR spectrum, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The two acetylenic carbons will have characteristic chemical shifts in the intermediate region of the spectrum. The six carbons of the dibromophenyl ring will present distinct signals, with the carbons directly bonded to the bromine atoms showing a notable upfield shift due to the heavy atom effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic H (C6)7.8 - 8.0Doublet
Aromatic H (C4)7.5 - 7.7Doublet of Doublets
Aromatic H (C3)7.3 - 7.5Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (-C OOH)165 - 175
Acetylenic Carbon (-C ≡C-)80 - 95
Acetylenic Carbon (-C≡C -)75 - 90
Aromatic C (C1)130 - 140
Aromatic C (C2, C5 - Brominated)115 - 125
Aromatic C (C3, C4, C6)125 - 135

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the aromatic ring, showing cross-peaks between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the aromatic ring.

Solid-State NMR Applications for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the molecular packing, polymorphism, and the local environment of atoms within the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₉H₄Br₂O₂), the expected monoisotopic mass would be precisely determined. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing a clear signature for the presence of two bromine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of carboxylic acids, direct analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging. However, derivatization to a more volatile ester, such as a methyl or ethyl ester, would allow for GC-MS analysis. This technique would provide the mass spectrum of the derivative, which would show a molecular ion peak corresponding to the ester and a fragmentation pattern that could further confirm the structure. Common fragmentation pathways would likely involve the loss of the alkoxy group from the ester and cleavage of the acetylenic bond.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would confirm the presence of the carboxylic acid, the carbon-carbon triple bond (alkyne), and the substituted benzene (B151609) ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to distinct functional groups.

For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The carboxylic acid group would be readily identifiable by a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne group characteristically shows a sharp, medium-to-weak absorption band in the 2190-2260 cm⁻¹ range. Vibrations associated with the dibrominated phenyl ring would include C-H stretching above 3000 cm⁻¹, C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-Br stretching vibrations at lower wavenumbers, typically below 1000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic Acid O-H stretch 2500-3300 Broad, Strong
Carboxylic Acid C=O stretch 1700-1725 Strong
Alkyne C≡C stretch 2190-2260 Medium to Weak
Aromatic Ring C-H stretch 3000-3100 Medium
Aromatic Ring C=C stretch 1450-1600 Medium to Weak

Note: This table is predictive and based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. This technique is particularly sensitive to non-polar bonds. For this compound, the C≡C triple bond, being relatively non-polar, would be expected to produce a strong and distinct signal in the Raman spectrum, likely in the same 2190-2260 cm⁻¹ region as in the IR spectrum. The symmetric vibrations of the dibromophenyl ring would also be prominent.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal for molecules adsorbed onto a nanostructured metal surface. While no SERS studies have been published for this compound itself, studies on related compounds like 3-phenylpropionic acid have shown that the molecule adsorbs onto the metal surface via its carboxylate group. A similar mechanism would be expected for the title compound, allowing for detailed investigation of its orientation and interaction with the metal surface.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction

To perform single-crystal XRD, a well-ordered single crystal of the compound is required. This technique would provide the precise atomic coordinates of each atom (carbon, oxygen, bromine, hydrogen) in the molecule. From these coordinates, exact bond lengths and angles can be calculated, confirming the molecular geometry. Key parameters of interest would include the C≡C and C=O bond lengths, the planarity of the phenyl ring, and the torsion angles defining the orientation of the carboxylic acid group relative to the alkynylphenyl moiety.

Furthermore, the analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The analysis would also detail any intermolecular interactions involving the bromine atoms or the aromatic rings, such as halogen bonding or π-stacking.

Table 2: Hypothetical Single-Crystal X-ray Diffraction Parameters

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C=O, C-O, C≡C, C-Br
Key Bond Angles O=C-O, C-C≡C

Note: This table represents the type of data obtained from a single-crystal XRD experiment. No published data is available for this specific compound.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used for the analysis of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains crystallites in numerous random orientations. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

While PXRD does not provide the same level of structural detail as its single-crystal counterpart, it serves as a valuable fingerprint for identifying a specific crystalline phase of a compound. The pattern is unique to the compound's crystal structure. Therefore, an experimental PXRD pattern for this compound could be used for phase identification, purity assessment, and comparison with theoretical patterns generated from single-crystal data, if it were available. The technique is crucial in pharmaceutical and materials science for identifying different polymorphs (different crystal structures of the same compound), which can have distinct physical properties.

Computational and Theoretical Investigations of 3 2,5 Dibromophenyl Prop 2 Ynoic Acid

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. mdpi.comnih.govresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules like 3-(2,5-Dibromophenyl)prop-2-ynoic acid. DFT calculations can elucidate various molecular properties, from optimized geometry to electronic and spectroscopic features.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) that arise from rotation around single bonds. nih.govnih.govkfupm.edu.sa In the case of this compound, key rotations would occur around the single bond connecting the dibromophenyl ring to the prop-2-ynoic acid side chain. By calculating the energy of various conformers, researchers can identify the most stable structure and understand the energy barriers between different conformations. mdpi.com These studies have been successfully applied to similar phenylpropanoic acid derivatives to determine their preferred shapes. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. mdpi.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dibromophenyl ring and the π-system of the alkyne group. The LUMO is likely concentrated on the electron-withdrawing carboxylic acid moiety. The HOMO-LUMO energy gap and related quantum chemical parameters, such as chemical hardness, softness, and electronegativity, can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

ParameterSymbolValue (eV)Formula
Highest Occupied Molecular Orbital EnergyEHOMO-6.95-
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.55-
Energy GapΔE5.40ELUMO - EHOMO
Ionization PotentialIP6.95-EHOMO
Electron AffinityEA1.55-ELUMO
Chemical Hardnessη2.70(IP - EA) / 2
Chemical SoftnessS0.1851 / (2η)
Electronegativityχ4.25(IP + EA) / 2
Chemical Potentialμ-4.25-(IP + EA) / 2
Electrophilicity Indexω3.34μ² / (2η)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It helps in predicting how a molecule will interact with other species and identifies sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue signifies regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These sites are the most likely targets for electrophiles. Conversely, the most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netmdpi.com The stabilization energy (E(2)) associated with these interactions quantifies their significance in stabilizing the molecule.

Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions This table presents hypothetical data for illustrative purposes to show the type of information gained from NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Ocarboxylπ(C=O)35.5
LP(2) Ocarboxylσ(C-O)28.2
π(Cring-Cring)π(Cring-Cring)20.1
LP(1) Brσ(Cring-Cring)5.4
π(C≡C)π*(Cring-Calkyne)12.8

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. mdpi.comresearchgate.net These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy, aiding in the assignment of specific spectral bands to particular vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.govscirp.orgbiointerfaceresearch.com Comparing the calculated spectrum with the experimental one can also serve to validate the accuracy of the computed molecular structure. scirp.org

For this compound, calculations would predict characteristic vibrational frequencies for key functional groups. These include the O-H stretching of the carboxylic acid, the C=O stretching, the C≡C triple bond stretching, and various vibrations associated with the dibrominated benzene (B151609) ring.

Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments This table presents hypothetical data for illustrative purposes.

Vibrational ModeCalculated Frequency (cm-1)
O-H Stretch (Carboxylic Acid)3550
C-H Stretch (Aromatic)3080
C≡C Stretch (Alkyne)2235
C=O Stretch (Carboxylic Acid)1745
C=C Stretch (Aromatic Ring)1590, 1470
C-O Stretch (Carboxylic Acid)1250
C-Br Stretch680, 550

Mechanistic Insights from Computational Studies

Beyond static molecular properties, computational studies, particularly DFT, are instrumental in elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a chemical reaction, researchers can identify the structures and energies of reactants, transition states, intermediates, and products. This information allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a reaction proceeds. For instance, computational modeling could be used to investigate addition reactions across the alkyne triple bond of this compound or its participation in cyclization reactions, clarifying the feasibility of different mechanistic routes.

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Theoretical Predictions of Reactivity and Chemical Stability

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Advanced Synthetic Applications and Supramolecular Chemistry of 3 2,5 Dibromophenyl Prop 2 Ynoic Acid Derivatives

Role as a Chemical Building Block in Multi-Component Reactions

3-(2,5-Dibromophenyl)prop-2-ynoic acid serves as a versatile building block in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. The presence of the terminal alkyne, the carboxylic acid, and the dibrominated phenyl ring provides multiple points for diversification and complexity generation.

Petasis-Type Reactions Incorporating Propiolic Acid Derivatives

The Petasis borono-Mannich (PBM) reaction is a prominent multi-component reaction that involves an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines, such as α-amino acids. wikipedia.orgorganic-chemistry.orgnih.gov While the classical Petasis reaction utilizes vinyl or aryl boronic acids as the nucleophilic component, derivatives of propiolic acid can be incorporated in Petasis-type reactions, expanding their synthetic utility. wikipedia.orgnih.gov

In a variation of the standard three-component Petasis reaction, propiolic acids can act as a reactive carbon nucleophile. nih.gov The general mechanism involves the initial condensation of an amine and a carbonyl compound (like an aldehyde) to form a carbinolamine, which then dehydrates to an iminium ion. mdpi.com A boronic acid activates a hydroxyl group, forming a boronate "ate" complex which facilitates the transfer of its organic group to the iminium intermediate. mdpi.comresearchgate.net When a propiolic acid derivative is used, it can increase the reactivity of the carbon nucleophile, sometimes enabling the reaction to proceed without a metal catalyst. nih.gov

For instance, a four-component Petasis-like reaction of an amine, formaldehyde, a boronic acid, and an alkyne can yield tertiary propargylamines. nih.gov Using a propiolic acid instead of a simple alkyne enhances the nucleophilicity of the acetylenic carbon, allowing it to attack the iminium species generated from the other three components. nih.gov This approach allows for the synthesis of highly functionalized amino acid derivatives where the propargyl moiety from the propiolic acid is incorporated into the final structure. The reaction tolerates a wide range of functional groups on all components, making it a powerful tool for creating diverse molecular scaffolds. organic-chemistry.org

Table 1: Components in a Generalized Petasis-Type Reaction Involving a Propiolic Acid Derivative

ComponentRoleExample
AmineNucleophileBenzylamine, Secondary amines
CarbonylElectrophileGlyoxylic acid, Salicylaldehydes organic-chemistry.org
Boronic AcidActivator/Nucleophile SourcePhenylboronic acid, Vinylboronic acid
Propiolic Acid DerivativeCarbon NucleophileThis compound

Click Chemistry Applications for Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. nih.govbohrium.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govnih.gov

The terminal alkyne in this compound makes it an ideal substrate for CuAAC. This allows for the covalent linking of the molecule to other molecules functionalized with an azide group. The reaction is highly efficient and proceeds under mild conditions, often in aqueous media. mdpi.com

This functionalization can be applied in various fields:

Bioconjugation: The acid can be attached to azide-modified biomolecules like peptides or DNA.

Materials Science: It can be used to functionalize surfaces or polymers containing azide groups.

Drug Discovery: Complex molecules can be assembled in a modular fashion by linking different azide- and alkyne-containing fragments. bohrium.com

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that rearranges to the stable triazolyl-copper intermediate before protonolysis yields the final triazole product. nih.gov The dibromo-substituents on the phenyl ring and the carboxylic acid group are generally stable under these conditions, allowing for their preservation in the final product for further synthetic manipulations.

Synthesis of Complex Organic Architectures

The unique combination of functional groups in this compound makes it a valuable precursor for synthesizing complex organic structures, including various heterocyclic and polycyclic systems.

Construction of Heterocyclic Systems from Propiolic Acid Precursors

Arylpropiolic acids are versatile starting materials for the synthesis of a wide range of N-, O-, and S-containing heterocycles. nih.gov The reactivity of the alkyne and carboxylic acid groups can be harnessed in cyclization reactions.

Lactone Synthesis: Alkynoic acids can undergo intramolecular cyclization to form lactones (cyclic esters). wikipedia.org For example, gold-catalyzed cyclization of acetylenic acids can efficiently produce γ-lactones. organic-chemistry.org Depending on the reaction conditions and catalysts used, derivatives of this compound could be converted into substituted butenolides or other lactone structures. Halolactonization, where an alkene is treated with a halogen and a carboxylic acid, is another method for forming lactones. wikipedia.org

Nitrogen-Containing Heterocycles: The reaction of alkynyl compounds with binucleophiles is a common strategy for building heterocycles. For instance, the reaction of alkynyl aldehydes with hydrazines can yield pyrazoles. nih.gov Similarly, this compound or its derivatives (e.g., the corresponding aldehyde or ketone) could react with reagents like amidines to form imidazoles or with N-tosyl-2-aminobenzaldehydes to construct quinolines. nih.gov

Oxygen- and Sulfur-Containing Heterocycles: Reactions with O- or S-containing nucleophiles can lead to furans, thiophenes, and their derivatives. For example, intramolecular cyclization of a suitable precursor derived from the propiolic acid could lead to dihydrofuran-2(3H)-ones. organic-chemistry.org

Preparation of Polycyclic Scaffolds

The construction of multi-ring systems often relies on cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. nih.govrsc.org The functionalities within this compound are well-suited for such transformations.

Cascade Cyclizations: A carefully designed substrate derived from this compound could undergo a cascade reaction. For example, an initial intermolecular reaction could be followed by an intramolecular cyclization. Base-mediated cascade reactions involving Michael additions and aldol (B89426) condensations are known to produce complex polycyclic systems from simple starting materials. nih.gov A domino aza-Mannich/lactamization cascade has been used to access polycyclic δ-lactams under catalyst-free conditions. nih.gov

Annulation Reactions: The alkyne moiety can participate in annulation reactions, where a new ring is fused onto the existing phenyl ring. For instance, an ester derivative like an arylpropargyl arylpropiolate can undergo thermal cyclization to form arylnaphthalene lactones, which are polycyclic structures. acs.org

Diels-Alder Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions if activated appropriately. More commonly, the propiolic acid could be used in a domino Petasis/Diels-Alder reaction sequence. In such a process, the product of the Petasis reaction, containing a diene and an alkene, undergoes an intramolecular Diels-Alder reaction to form a complex hexahydroisoindole derivative. mdpi.com The bromine atoms on the phenyl ring can also serve as handles for further cross-coupling reactions to build additional rings.

Coordination Chemistry and Organometallic Complexes

Organometallic chemistry involves compounds with bonds between a carbon atom and a metal. wikipedia.org this compound possesses several functional groups capable of acting as ligands and binding to a central metal ion to form coordination complexes. purdue.edulumenlearning.com A ligand is a Lewis base that donates one or more electron pairs to a metal ion, which acts as a Lewis acid. libretexts.org

The potential coordination sites in this compound are:

The Carboxylate Group: The deprotonated carboxylic acid (RCOO⁻) is a very common ligand in coordination chemistry. wikipedia.org It can bind to a metal center in several modes:

Monodentate (κ¹): One oxygen atom binds to the metal. wikipedia.orgnih.gov

Bidentate Chelating (κ²): Both oxygen atoms bind to the same metal center, forming a four-membered ring. wikipedia.orgnih.gov

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them together. wikipedia.org These different coordination modes can lead to the formation of discrete molecules or extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The Alkyne π-System: The carbon-carbon triple bond has a π-electron system that can donate electron density to a suitable transition metal. britannica.com This type of interaction is common in organometallic chemistry, where ligands like alkenes and alkynes bind to metals such as platinum, rhodium, or iron. britannica.com

The Bromo-Substituents: The lone pairs on the bromine atoms could potentially coordinate to a metal center, although this is less common compared to carboxylate or alkyne coordination.

The combination of these functionalities allows the molecule to act as a multidentate ligand, potentially bridging multiple metal centers to create complex supramolecular architectures or metal-organic frameworks (MOFs). The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. tamu.edu

Table 2: Potential Coordination Sites and Modes

Ligating GroupPotential Coordination Mode(s)Description
Carboxylate (-COO⁻)Monodentate (κ¹), Bidentate (κ²), BridgingThe most common coordination site, offering versatile binding to form various structures. wikipedia.orgresearchgate.net
Alkyne (-C≡C-)π-Coordination (η²)The triple bond's π-electrons coordinate to a metal center. britannica.com
Bromo (-Br)Halido LigandThe lone pair electrons on the bromine atom can coordinate to a metal center.

Ligand Design and Synthesis with the Prop-2-ynoic Acid Moiety

The design of ligands for transition metal complexes is a cornerstone of coordination chemistry, enabling the synthesis of materials with tailored electronic, catalytic, and structural properties. The this compound framework offers a versatile scaffold for ligand design, featuring multiple potential coordination sites: the carboxylic acid group, the carbon-carbon triple bond, and the dibrominated phenyl ring. The carboxylic acid moiety is a classic coordinating group, capable of binding to metal centers in a monodentate, bidentate chelating, or bridging fashion.

The synthesis of ligands based on this moiety often involves standard organic transformations. The carboxylic acid can be converted to an ester or an amide to introduce further functional groups or to modify its coordination properties. The rigid prop-2-ynoic acid linker ensures a well-defined spatial separation and orientation between the phenyl ring and the coordinating group, a crucial factor in the design of specific complex geometries. The bromine substituents on the phenyl ring are not merely passive groups; they exert significant steric and electronic influence. Their bulk can direct the approach of metal ions, while their electron-withdrawing nature can modulate the pKa of the carboxylic acid and the electron density of the entire ligand system. Furthermore, these bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of more elaborate, multidentate ligand systems.

Formation and Characterization of Transition Metal Complexes

Ligands derived from this compound can form stable complexes with a variety of transition metals, including but not limited to cobalt, nickel, copper, and zinc. researchgate.netnih.govmaterialsciencejournal.org The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids. The coordination mode is highly dependent on the metal ion, the reaction conditions, and the specific form of the ligand used (e.g., carboxylate vs. ester). Commonly, the carboxylate group coordinates to the metal center. nih.gov In some cases, the alkyne moiety can also participate in coordination through π-bonding, particularly with electron-rich, late transition metals.

The characterization of these transition metal complexes relies on a suite of analytical techniques to elucidate their structure and properties.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex.

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A significant shift in the stretching frequency of the carboxylate group (COO⁻) upon complexation, compared to the free ligand, indicates its involvement in bonding to the metal ion. scispace.com

UV-Visible Spectroscopy: Reveals details about the electronic structure of the complex. The position and intensity of d-d transitions can help determine the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex.

Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion and thus its oxidation state and spin state. researchgate.net

X-ray Crystallography: Offers definitive proof of the solid-state structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 1: Common Techniques for Characterizing Transition Metal Complexes
TechniqueInformation ObtainedTypical Observation for Coordination
Infrared (IR) SpectroscopyFunctional group coordinationShift in C=O or COO⁻ stretching frequency
UV-Visible SpectroscopyElectronic structure, coordination geometryAppearance of d-d transition bands
Magnetic SusceptibilityNumber of unpaired electronsParamagnetic or diamagnetic behavior
X-ray Crystallography3D molecular structurePrecise metal-ligand bond distances and angles

Influence of Ligand Structure on Complex Stability and Reactivity

The stability and reactivity of transition metal complexes are intrinsically linked to the structure of the coordinating ligands. For derivatives of this compound, several structural features play a critical role.

Steric Effects: The two bulky bromine atoms at the 2- and 5-positions of the phenyl ring introduce significant steric hindrance. This can influence the coordination number of the metal ion, favoring lower coordination numbers, and can protect the metal center from attack by other reagents, thereby increasing the kinetic stability of the complex. This steric crowding can also dictate the preferred geometry of the complex to minimize steric clashes.

Electronic Effects: The electron-withdrawing inductive effect of the bromine atoms decreases the electron density on the phenyl ring and, by extension, on the carboxylate donor group. This can weaken the metal-ligand bond, potentially decreasing the thermodynamic stability of the complex compared to non-halogenated analogues. However, this effect can also modulate the redox potential of the metal center, influencing its reactivity in catalytic cycles.

Conformational Rigidity: The prop-2-ynoic acid linker is rigid and linear. This structural constraint limits the conformational flexibility of the ligand, which can be advantageous in pre-organizing the donor atoms for coordination to a metal ion. This pre-organization can lead to a smaller entropic penalty upon complexation, resulting in enhanced thermodynamic stability (the chelate effect), particularly if the ligand is designed to be multidentate. scispace.com The defined geometry imposed by the rigid linker is also crucial in applications like asymmetric catalysis, where a well-defined chiral environment around the metal center is required. uni-regensburg.de

Halogen Bonding: The bromine atoms can act as halogen bond donors, potentially influencing the reactivity of the complex by forming secondary interactions with substrates or other species in solution.

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org Molecules of this compound possess several functional groups capable of directing their self-assembly into ordered supramolecular architectures. researchgate.net The primary interactions governing the crystal packing are expected to be strong hydrogen bonds from the carboxylic acid group and halogen bonds from the bromine atoms. The interplay between these directional forces, along with weaker interactions like C-H···O and π-π stacking, dictates the final crystal structure.

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

In the solid state, the crystal structure of this compound is predicted to be dominated by specific, directional intermolecular interactions.

O-H···O Hydrogen Bonds: Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. nih.gov This interaction creates a characteristic R²₂(8) graph set motif, which is one of the most robust and predictable supramolecular synthons in crystal engineering. mdpi.com This dimerization is expected to be the primary organizing force in the crystal lattice of the title compound, as seen in analogous structures like (2E)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid. nih.gov

Halogen Bonds (C-Br···O/C-Br···Br): The bromine atoms on the phenyl ring are potential halogen bond donors. They can form attractive interactions with nucleophilic atoms, such as the carbonyl oxygen of a neighboring carboxylic acid group (a C-Br···O interaction). This type of interaction is directional and can compete with or complement the primary hydrogen bonding network, leading to the formation of chains, sheets, or more complex 3D architectures. mdpi.com Less commonly, Br···Br interactions may also occur. mdpi.com

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic C-H groups and carbonyl oxygens (C-H···O), or between C-H groups and the π-system of the phenyl ring (C-H···π), often provide additional stabilization to the crystal packing. nih.gov

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. The presence of the bulky bromine substituents may lead to offset or slipped-stacking arrangements rather than a direct face-to-face overlap.

Table 2: Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen Bond-COOH-COOHPrimary motif (dimer formation)
Halogen BondC-BrC=OLinking of primary motifs into extended networks
Weak Hydrogen BondC-H (aromatic)C=OStabilization of the overall 3D structure
π-π StackingPhenyl RingPhenyl RingStabilization, often in an offset arrangement

Design of Crystalline Materials with Tuned Properties

By leveraging the principles of crystal engineering, this compound and its derivatives can be used to design crystalline materials with specific, tunable properties. nih.gov The predictable nature of the hydrogen and halogen bonding allows for a rational approach to controlling the solid-state architecture.

For example, co-crystallization of this compound with other molecules that are strong hydrogen bond acceptors (like pyridines) can disrupt the typical carboxylic acid dimer and form new hydrogen-bonded synthons, leading to entirely different crystal packing and, consequently, different physical properties (e.g., solubility, melting point). Similarly, the formation of coordination polymers by reacting the ligand with various metal ions allows for the creation of robust, multidimensional networks. rsc.org The choice of metal ion and ancillary ligands can be used to tune properties such as porosity, magnetic behavior, or catalytic activity. The presence of the heavy bromine atoms can also influence photophysical properties, potentially leading to materials with interesting phosphorescence characteristics. rsc.org

Identification of Supramolecular Synthons in Analogous Systems

The prediction of crystal structures relies on the identification of reliable and recurring patterns of intermolecular interactions known as supramolecular synthons. researchgate.net In systems analogous to this compound, several key synthons are consistently observed.

The most prominent and reliable is the carboxylic acid dimer synthon , which involves two molecules linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) ring motif. nih.govmdpi.comnih.gov This synthon is exceptionally robust and is observed across a vast range of crystalline carboxylic acids.

In halogenated aromatic compounds, synthons involving halogen bonds are also critical. For brominated phenyl derivatives, the C-Br···O synthon is a common motif, where the electrophilic region of the bromine atom interacts with a lone pair of an oxygen atom. mdpi.com This interaction is highly directional and can be used to link the primary hydrogen-bonded dimers into more extended structures. The study of related halo-substituted benzoic acids and other aromatic systems has shown that the interplay between strong hydrogen bonds and halogen bonds is a powerful tool for controlling supramolecular assembly. nih.gov By understanding the relative strengths and geometric preferences of these synthons, chemists can make educated predictions about the crystal structures of new derivatives and design novel crystalline materials.

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